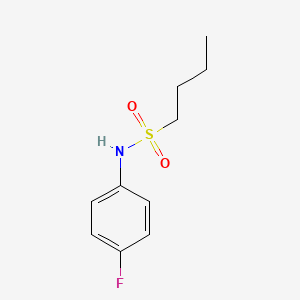

N-(4-fluorophenyl)butane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXILXBBDDRFVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 4 Fluorophenyl Butane 1 Sulfonamide

Established Synthetic Routes for Sulfonamide Scaffolds

The construction of the sulfonamide S-N bond is a fundamental transformation in organic synthesis. thieme-connect.com Various methods have been established, each with distinct advantages and limitations, providing chemists with a versatile toolkit for accessing these important scaffolds.

Classical Amidation Reactions and Variations

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. acs.org This nucleophilic substitution reaction is highly reliable and generally provides sulfonamides in high yields. thieme-connect.com The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme: R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

Variations of this classical approach have been developed to avoid the use of often unstable and toxic sulfonyl chlorides. acs.org One such alternative involves the direct reaction of sulfonic acids or their corresponding sodium salts with amines. These reactions can be effectively promoted using coupling agents or under microwave irradiation, offering a more convenient and often higher-yielding route to the desired sulfonamides. organic-chemistry.org Another approach involves the in-situ generation of sulfonyl chlorides from thiols using an oxidizing and chlorinating environment, such as N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride, which then react with an amine in a one-pot procedure. organic-chemistry.org

Catalytic Approaches in N-Arylsulfonamide Synthesis

In the quest for more efficient, sustainable, and versatile synthetic methods, catalytic approaches for N-arylsulfonamide formation have gained significant traction. These methods often utilize transition metals, organocatalysts, or biocatalysts to achieve transformations that are difficult or inefficient under classical conditions.

Transition metal catalysis has revolutionized the synthesis of N-arylsulfonamides by enabling novel bond-forming strategies. These methods often utilize readily available starting materials and exhibit broad functional group tolerance. tandfonline.comorganic-chemistry.org

Iron Catalysis: Iron-catalyzed reactions provide an economical and environmentally friendly approach. A notable method involves the direct coupling of nitroarenes with sodium arylsulfinates using an iron(II) chloride (FeCl₂) catalyst and sodium bisulfite (NaHSO₃) as a reductant. organic-chemistry.orgacs.orgnih.gov This process uses stable and abundant nitroarenes as the nitrogen source, avoiding the need for potentially toxic anilines. organic-chemistry.org

Copper Catalysis: Copper-based catalysts are widely used for N-arylation reactions. researchgate.net They can facilitate the coupling of sulfonamides with aryl halides, arylboronic acids, and diaryliodonium salts. tandfonline.comorganic-chemistry.org For instance, CuCl has been used as a catalyst for the N-arylation of sulfonyl azides with boronic acids at room temperature without the need for a base or ligand. organic-chemistry.org

Palladium Catalysis: Palladium catalysts, such as palladium on carbon (Pd/C), are effective for the reductive sulfonylation of nitroarenes with sodium (hetero)arylsulfonates, providing N-aryl sulfonamides in moderate to high yields without additional reducing agents. tandfonline.com

Nickel Catalysis: Nickel catalysts have been developed for the C-N cross-coupling of N-arylsulfonamides with aryl bromides to furnish N,N-diarylsulfonamides. organic-chemistry.org

Interactive Table 1: Overview of Transition Metal-Catalyzed N-Arylsulfonamide Syntheses

| Catalyst | Reactants | Key Features |

|---|---|---|

| FeCl₂/NaHSO₃ | Nitroarenes + Sodium Arylsulfinates | Uses nitroarenes as nitrogen source; mild conditions. organic-chemistry.orgacs.org |

| CuCl | Sulfonyl Azides + Arylboronic Acids | Proceeds at room temperature; no base or ligand required. organic-chemistry.org |

| Pd/C | Nitroarenes + Sodium (Hetero)arylsulfonates | Green and inexpensive catalyst; no external reductant needed. tandfonline.com |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its principles have been applied to the formation of sulfonamide-containing molecules. Proline-derived sulfonamides have been developed as highly effective organocatalysts for various enantioselective C-C bond-forming reactions, such as aldol (B89426) and Mannich reactions. nih.govresearchgate.net These catalysts, which are themselves sulfonamides, demonstrate high solubility in common organic solvents and promote reactions with excellent yield and stereoselectivity. google.com More recently, novel bifunctional organocatalysts, such as those combining squaramide and sulfonamide motifs, have been shown to effectively catalyze reactions like the conjugate addition of dicarbonyl compounds to nitro-olefins through hydrogen bonding activation. nih.govacs.org

Biocatalysis offers a green and highly selective alternative for chemical synthesis. In nature, several actinomycete strains are capable of producing sulfonamide and sulfamate (B1201201) antibiotics. nih.gov The biosynthetic machineries in these organisms employ unique enzymes to construct the characteristic S-N bond. For instance, the formation of the sulfonamide in xiamycin biosynthesis involves a flavin-dependent enzyme that induces radical formation, utilizing SO₂ from the bacterium's sulfur metabolism. nih.gov A deeper understanding of these enzymatic pathways could pave the way for novel biocatalytic methods for sulfonamide synthesis. nih.gov

Optimized Synthesis of N-(4-fluorophenyl)butane-1-sulfonamide

The synthesis of the specific target compound, this compound, is most directly achieved via the classical amidation reaction. This well-established route offers high efficiency and predictability. The optimized synthesis relies on the reaction between the key precursors: 4-fluoroaniline (B128567) and butane-1-sulfonyl chloride.

Synthetic Scheme for this compound:

(This is a placeholder for a chemical reaction diagram showing 4-fluoroaniline reacting with butane-1-sulfonyl chloride to yield this compound)

(This is a placeholder for a chemical reaction diagram showing 4-fluoroaniline reacting with butane-1-sulfonyl chloride to yield this compound)

The reaction is typically carried out in an inert solvent with a suitable base to scavenge the HCl byproduct. The careful selection and preparation of high-purity precursors are crucial for achieving a high yield and purity of the final product.

Selection and Preparation of Key Precursors

The quality of the starting materials directly impacts the outcome of the synthesis. Therefore, understanding the preparation of 4-fluoroaniline and butane-1-sulfonyl chloride is essential.

4-Fluoroaniline: This compound is a common building block in medicinal chemistry. wikipedia.org The most prevalent industrial synthesis involves the catalytic hydrogenation of 4-nitrofluorobenzene. wikipedia.orgchemicalbook.com This reduction can be achieved using various catalytic systems.

Interactive Table 2: Synthetic Methods for 4-Fluoroaniline from 4-Nitrofluorobenzene

| Catalyst | Reducing Agent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Methanol, Room Temp, 3h | 100% | chemicalbook.com |

| PtO₂ | H₂ gas | BF₃-HF (fluorinating agent), 42°C, 12.5h | 95% | chemicalbook.comchemicalbook.com |

Butane-1-sulfonyl chloride: This sulfonyl chloride is a key reagent for introducing the butanesulfonyl group. chemicalbook.com It can be prepared through several methods, often involving the chlorination of sulfur-containing precursors. A common laboratory and industrial method is the oxidative chlorination of dialkyl disulfides or the corresponding mercaptans with chlorine in an aqueous medium. google.com Another established route involves the reaction of thiophane with chlorine in the presence of water, which cleaves the ring to form 4-chlorobutane-1-sulfonyl chloride. google.com

Interactive Table 3: Synthetic Methods for Alkane Sulfonyl Chlorides

| Starting Material | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Dialkyl disulfide | Chlorine (Cl₂), Water/aq. HCl | Industrial method; continuous process can be used. | google.com |

| Thiols | N-chlorosuccinimide (NCS), Tetrabutylammonium chloride, Water | In-situ generation of sulfonyl chloride. | organic-chemistry.org |

Reaction Condition Optimization and Yield Enhancement

The synthesis of N-arylsulfonamides, such as this compound, typically involves the reaction of an arylamine with a sulfonyl chloride. The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

One common approach involves the reaction of 4-fluoroaniline with butanesulfonyl chloride. The selection of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the amine on the sulfonyl chloride. Common bases include organic amines like triethylamine and pyridine, or inorganic bases such as potassium carbonate. The choice of solvent can significantly impact the reaction rate and yield, with common options including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.

For instance, a general procedure for the synthesis of N-arylsulfonamides involves dissolving the arylamine in a suitable solvent, followed by the addition of the sulfonyl chloride and a base at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. nih.gov

To illustrate the impact of reaction conditions on yield, consider the following hypothetical optimization table for the synthesis of a generic N-arylsulfonamide, which can be extrapolated to the synthesis of this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for N-Arylsulfonamide Synthesis

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | Triethylamine | 0 to rt | 12 | 75 |

| 2 | THF | Triethylamine | 0 to rt | 12 | 82 |

| 3 | Acetonitrile | Triethylamine | 0 to rt | 12 | 78 |

| 4 | THF | Pyridine | 0 to rt | 12 | 85 |

| 5 | THF | K₂CO₃ | rt | 24 | 65 |

Recent advancements have also explored metal-catalyzed approaches and flow synthesis to improve efficiency and yield. For example, iron-catalyzed synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates offers a more environmentally friendly alternative to traditional methods. nih.gov Flow synthesis provides a safe and scalable method for producing sulfonamide libraries with high purity and good yields. acs.org

Design and Synthesis of this compound Analogues

The structural modification of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These modifications can be systematically introduced at various points in the molecule.

Modification of the Butane (B89635) Chain: Length and Branching

Varying the length and branching of the alkyl chain can significantly influence the lipophilicity and conformational flexibility of the molecule. Analogues with shorter or longer alkyl chains (e.g., ethane, propane, pentane, hexane) or with branched chains (e.g., isobutyl, sec-butyl, tert-butyl) can be synthesized by reacting 4-fluoroaniline with the corresponding alkanesulfonyl chloride.

Table 2: Synthesis of N-(4-fluorophenyl)alkanesulfonamide Analogues with Varying Alkyl Chains

| Analogue | Alkyl Chain | Starting Sulfonyl Chloride | Reference Method |

|---|---|---|---|

| N-(4-fluorophenyl)ethane-1-sulfonamide | Ethyl | Ethanesulfonyl chloride | General sulfonamide synthesis nih.gov |

| N-(4-fluorophenyl)propane-1-sulfonamide | Propyl | Propanesulfonyl chloride | General sulfonamide synthesis nih.gov |

| N-(4-fluorophenyl)-2-methylpropane-1-sulfonamide | Isobutyl | 2-Methylpropane-1-sulfonyl chloride | General sulfonamide synthesis nih.gov |

| N-(4-fluorophenyl)hexane-1-sulfonamide | Hexyl | Hexanesulfonyl chloride | General sulfonamide synthesis nih.gov |

Aromatic Ring Substitutions Beyond Fluorine

Replacing the fluorine atom on the phenyl ring with other substituents allows for the investigation of electronic and steric effects on the molecule's properties. A variety of substituted anilines can be reacted with butanesulfonyl chloride to generate a library of analogues.

Table 3: Synthesis of N-Arylbutane-1-sulfonamide Analogues with Varied Aromatic Substitutions

| Analogue | Aromatic Substituent | Starting Aniline | Reference Method |

|---|---|---|---|

| N-(4-chlorophenyl)butane-1-sulfonamide | 4-Chloro | 4-Chloroaniline | General sulfonamide synthesis nih.gov |

| N-(4-methoxyphenyl)butane-1-sulfonamide | 4-Methoxy | 4-Methoxyaniline | General sulfonamide synthesis nih.gov |

| N-(4-nitrophenyl)butane-1-sulfonamide | 4-Nitro | 4-Nitroaniline | General sulfonamide synthesis nih.gov |

| N-(p-tolyl)butane-1-sulfonamide | 4-Methyl | 4-Methylaniline | General sulfonamide synthesis nih.gov |

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings can introduce new pharmacophoric features and alter the physicochemical properties of the parent compound. Heterocyclic amines can be used in place of 4-fluoroaniline to react with butanesulfonyl chloride. Alternatively, a heterocyclic moiety can be introduced onto the phenyl ring of N-(4-aminophenyl)butane-1-sulfonamide.

Table 4: Synthesis of this compound Analogues with Heterocyclic Moieties

| Analogue | Heterocyclic Moiety | Synthetic Approach | Reference Method |

|---|---|---|---|

| N-(pyridin-2-yl)butane-1-sulfonamide | Pyridine | Reaction of 2-aminopyridine (B139424) with butanesulfonyl chloride | General sulfonamide synthesis nih.gov |

| N-(thiazol-2-yl)butane-1-sulfonamide | Thiazole | Reaction of 2-aminothiazole (B372263) with butanesulfonyl chloride | General sulfonamide synthesis nih.gov |

| N-(4-(1H-imidazol-1-yl)phenyl)butane-1-sulfonamide | Imidazole | Reaction of 4-(1H-imidazol-1-yl)aniline with butanesulfonyl chloride | General sulfonamide synthesis nih.gov |

Stereoselective Synthesis of Chiral Analogues

The introduction of a chiral center into the molecule can lead to stereoisomers with different biological activities. If the butane chain is branched, for example, at the 2-position, a stereocenter is created. Stereoselective synthesis of such chiral analogues can be achieved using chiral starting materials or through asymmetric synthesis methodologies. For instance, the use of a chiral amine in the reaction with a sulfonyl chloride can lead to the formation of diastereomeric sulfonamides that can be separated. More advanced methods involve the use of chiral catalysts to control the stereochemical outcome of the reaction. nih.gov

High-Throughput Synthesis and Library Generation

High-throughput synthesis techniques are invaluable for the rapid generation of large libraries of analogues for screening purposes. semanticscholar.org Solid-phase synthesis is a powerful tool where one of the reactants, either the amine or the sulfonyl chloride, is attached to a solid support. This allows for the use of excess reagents to drive the reaction to completion and simplifies the purification process. Solution-phase parallel synthesis can also be employed, where reactions are carried out in multi-well plates, enabling the simultaneous synthesis of numerous analogues. Flow chemistry is another emerging technology that offers precise control over reaction parameters and allows for the rapid and safe synthesis of compound libraries. acs.org

Advanced Structural Elucidation and Solid State Analysis

X-ray Crystallography of N-(4-fluorophenyl)butane-1-sulfonamide and its Derivatives

No crystallographic data for this compound is currently available in the public domain.

No data available.

No data available.

No data available.

No data available.

No data available.

Spectroscopic Characterization for Conformational and Electronic Insights

Detailed spectroscopic data specifically for this compound, which would provide insights into its conformational and electronic properties, has not been found in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Rotational Barriers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide detailed information about its chemical environment, connectivity, and conformational preferences.

In ¹H NMR spectroscopy, the proton on the sulfonamide nitrogen (N-H) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 10.5 ppm. rsc.org The exact chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' splitting pattern due to the fluorine substituent. The two protons ortho to the nitrogen (adjacent to the N-S bond) would likely resonate in the range of δ 7.0-7.3 ppm, while the two protons ortho to the fluorine atom would appear at a slightly different chemical shift, also in the aromatic region. The butyl chain protons would be observed in the upfield region. The methylene (B1212753) group adjacent to the sulfonyl group (-CH₂-SO₂) would be the most deshielded of the alkyl protons, likely appearing around δ 3.0-3.3 ppm. The other methylene groups would resonate at progressively higher fields, with the terminal methyl group appearing at the most upfield position, typically below δ 1.0 ppm.

In ¹³C NMR spectroscopy, the carbon atoms of the 4-fluorophenyl ring would show distinct signals. The carbon atom attached to the nitrogen (C-N) is expected around δ 135-140 ppm. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and resonate at a significantly downfield position, often in the range of δ 155-165 ppm. The other aromatic carbons will appear in the typical aromatic region of δ 115-130 ppm. For the butyl chain, the carbon atom adjacent to the sulfonyl group (α-carbon) would be the most downfield, likely in the range of δ 50-55 ppm. The subsequent carbons (β, γ, and δ) will have chemical shifts that decrease as the distance from the electron-withdrawing sulfonyl group increases.

Furthermore, dynamic NMR (DNMR) studies at variable temperatures could provide insights into the rotational barrier around the S-N bond. In many sulfonamides, rotation around this bond is restricted, which can lead to the observation of distinct conformers at low temperatures. researchgate.net For this compound, this could potentially lead to the broadening or splitting of signals for the aromatic protons or the α-methylene protons of the butyl chain as the temperature is lowered. The energy barrier to rotation is influenced by steric and electronic factors. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for sulfonamides and related structures.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | 8.0 - 10.5 | - |

| Aromatic C-H (ortho to N) | 7.0 - 7.3 | 120 - 125 |

| Aromatic C-H (ortho to F) | 7.0 - 7.3 | 115 - 120 (d, ²JCF) |

| Aromatic C-N | - | 135 - 140 |

| Aromatic C-F | - | 155 - 165 (d, ¹JCF) |

| α-CH₂ (butyl) | 3.0 - 3.3 | 50 - 55 |

| β-CH₂ (butyl) | 1.6 - 1.9 | 25 - 30 |

| γ-CH₂ (butyl) | 1.3 - 1.6 | 20 - 25 |

| δ-CH₃ (butyl) | 0.8 - 1.0 | 10 - 15 |

d = doublet, J = coupling constant

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and the study of intermolecular interactions, such as hydrogen bonding.

In the IR spectrum of this compound, the N-H stretching vibration is expected to appear as a prominent band in the region of 3200-3300 cm⁻¹. rsc.org The position and shape of this band can be indicative of the strength of hydrogen bonding in the solid state. The sulfonyl group (-SO₂) will exhibit two characteristic strong stretching vibrations: an asymmetric stretch (νas) typically between 1310 and 1350 cm⁻¹ and a symmetric stretch (νs) between 1140 and 1180 cm⁻¹. rsc.orgresearchgate.net The stretching vibration of the S-N bond is expected to appear in the 895-935 cm⁻¹ range. rsc.orgresearchgate.net Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group will appear just below 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group gives rise to a strong band, typically in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the N-H and O-H stretching vibrations are often weak in Raman spectra, the symmetric SO₂ stretching and the aromatic ring vibrations are typically strong and well-defined. This can be particularly useful for studying the solid-state packing and intermolecular interactions. nih.gov In the solid state, sulfonamides often form hydrogen-bonded dimers or chains, where the N-H group of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. researchgate.netnih.govnih.gov These interactions would influence the vibrational frequencies of the involved groups.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are estimated values based on typical ranges for sulfonamides.)

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3300 (broad) | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| SO₂ Asymmetric Stretch | 1310 - 1350 (strong) | 1310 - 1350 |

| SO₂ Symmetric Stretch | 1140 - 1180 (strong) | 1140 - 1180 (strong) |

| C-F Stretch | 1200 - 1250 (strong) | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| S-N Stretch | 895 - 935 | Moderate |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₄FNO₂S), the calculated exact mass can be compared with the experimentally measured mass with a high degree of accuracy.

Electron ionization (EI) is a common technique used in mass spectrometry that can induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak [M]⁺• would be expected, although it may be weak. Key fragmentation pathways would likely involve cleavage of the S-N bond and fragmentation of the butyl chain.

A prominent fragmentation pathway for sulfonamides is the cleavage of the S-N bond, which could lead to the formation of the [C₄H₉SO₂]⁺ ion and the 4-fluoroaniline (B128567) radical, or the [C₆H₅FN]⁺• radical cation and the butanesulfonyl radical. Another likely fragmentation is the loss of the butyl chain from the molecular ion, resulting in an [M-C₄H₉]⁺ fragment. The butyl group itself can undergo fragmentation, leading to the loss of alkyl radicals and the formation of smaller carbocations. For instance, cleavage of the C-C bonds in the butyl chain could produce fragments corresponding to the loss of methyl (CH₃), ethyl (C₂H₅), or propyl (C₃H₇) radicals. The base peak in the mass spectrum of n-butane is often at m/z 43, corresponding to the propyl cation [C₃H₇]⁺. docbrown.info A similar fragmentation could be expected here. The fluorophenyl group is relatively stable and would likely be observed as a fragment ion, [C₆H₄F]⁺.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on common fragmentation patterns of sulfonamides and alkylbenzenes.)

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula |

| 231.07 | [M]⁺• | [C₁₀H₁₄FNO₂S]⁺• |

| 174.04 | [M - C₄H₉]⁺ | [C₆H₅FNO₂S]⁺ |

| 155.02 | [C₆H₄FNSO]⁺• | [C₆H₄FNSO]⁺• |

| 121.06 | [C₄H₉SO₂]⁺ | [C₄H₉SO₂]⁺ |

| 111.04 | [C₆H₄FN]⁺• | [C₆H₄FN]⁺• |

| 95.03 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

| 57.07 | [C₄H₉]⁺ | [C₄H₉]⁺ |

| 43.05 | [C₃H₇]⁺ | [C₃H₇]⁺ |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and spectroscopic properties of N-(4-fluorophenyl)butane-1-sulfonamide. These methods allow for the accurate prediction of various molecular parameters in the absence of experimental data.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing sulfonamide group (-SO₂NH-) and the fluorinated aromatic ring. DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can provide a detailed picture of the electron density distribution across the molecule.

The nitrogen atom of the sulfonamide group is bonded to a sulfur atom, which is in a high oxidation state, and to the 4-fluorophenyl ring. The two oxygen atoms of the sulfonyl group are highly electronegative, leading to a significant polarization of the S=O bonds and a partial positive charge on the sulfur atom. The fluorine atom on the phenyl ring is also highly electronegative, further influencing the charge distribution on the aromatic system.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atom of the N-H group and the sulfur atom, highlighting their potential for interaction with nucleophiles.

Table 1: Predicted Atomic Charges for Key Atoms in this compound (Illustrative) (Note: These are representative values based on similar sulfonamides and would require specific DFT calculations for this exact molecule.)

| Atom | Predicted Partial Charge (e) |

| S | +1.0 to +1.5 |

| O (sulfonyl) | -0.6 to -0.8 |

| N | -0.4 to -0.6 |

| F | -0.2 to -0.4 |

| H (N-H) | +0.3 to +0.5 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

For N-arylsulfonamides, the HOMO is often localized on the aromatic ring, while the LUMO can be distributed over the sulfonamide group and the aryl ring. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, leading to a moderate HOMO-LUMO gap. Theoretical calculations for similar arylsulfonamides suggest a HOMO-LUMO gap in the range of 4-6 eV.

The analysis of electronic excitation properties, typically performed using Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths in the UV-visible spectrum. The primary electronic transitions are expected to be of the π → π* type, originating from the aromatic ring.

Table 2: Predicted Electronic Properties of this compound (Illustrative) (Note: These are representative values based on similar sulfonamides and would require specific TD-DFT calculations for this exact molecule.)

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Major Electronic Transition | π → π* |

| Predicted λmax | 220-260 nm |

Vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the DFT level, it is possible to assign the characteristic vibrational modes of this compound.

Key predicted vibrational frequencies would include the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The N-H stretching vibration is expected around 3200-3300 cm⁻¹, and the S-N stretching mode would likely appear in the 900-950 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group would also be a characteristic feature, typically observed around 1200-1250 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) (Note: These are representative values based on similar sulfonamides and would require specific frequency calculations for this exact molecule.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| S=O Asymmetric Stretch | 1320 - 1360 |

| S=O Symmetric Stretch | 1150 - 1180 |

| C-F Stretch | 1210 - 1260 |

| S-N Stretch | 900 - 950 |

Conformational Analysis and Potential Energy Landscape

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers between them.

Rotation around the S-N bond in sulfonamides is a key conformational feature that has been the subject of numerous computational studies. The barrier to rotation around the S-N bond in N-arylsulfonamides is influenced by both steric and electronic factors. Studies on related compounds have shown that these barriers can be significant, leading to distinct and stable rotamers.

The substituents on both the phenyl ring and the sulfonamide nitrogen play a crucial role in determining the conformational preferences of the molecule. The 4-fluoro substituent on the phenyl ring is relatively small and is not expected to introduce significant steric hindrance. However, its electron-withdrawing nature can influence the electronic environment around the S-N bond, potentially affecting the rotational barrier.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics of a molecule and its interactions with its environment.

Solvent Effects on Conformational Dynamics

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations can elucidate these effects by modeling the compound in different solvent environments. For instance, studies on aromatic sulfonamides have shown that the preference for certain conformations can be solvent-dependent. umich.edu In polar solvents, conformations that maximize solute-solvent interactions through hydrogen bonding are often favored, whereas in non-polar solvents, intramolecular interactions may dominate. umich.edu The conformational flexibility of sulfonamides, particularly the rotation around the S-N bond and the orientation of the phenyl ring, is a key determinant of their biological activity. researchgate.net Research on other flexible molecules has demonstrated that solvents can alter the intrinsic propensity of backbone conformations by affecting hydration and the stability of local intra-peptide hydrogen bonds. aps.org

For this compound, MD simulations in explicit solvent models (e.g., water, dimethyl sulfoxide) would be expected to reveal the preferential orientations of the fluorophenyl group and the butane (B89635) chain relative to the sulfonamide core. The results would likely indicate a dynamic equilibrium between several low-energy conformations, with the population of each conformation being sensitive to the polarity and hydrogen-bonding capacity of the solvent.

Protein-Ligand Interaction Dynamics

MD simulations are instrumental in understanding the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations can reveal how the ligand binds to the protein's active site, the stability of the resulting complex, and the specific interactions that contribute to binding affinity. nih.gov For sulfonamides, which are known to inhibit various enzymes, MD simulations can provide insights into the key hydrogen bonds, hydrophobic interactions, and van der Waals contacts that stabilize the ligand in the binding pocket. researchgate.net

For example, if this compound were to be studied as an inhibitor of an enzyme like carbonic anhydrase, a common target for sulfonamides, MD simulations could track the movement of the ligand within the active site and the accompanying conformational changes in the protein. nih.gov These simulations can also be used to calculate the binding free energy, providing a theoretical estimation of the ligand's potency.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to its target protein.

Prediction of Binding Modes for Specific In Vitro Biological Targets

Molecular docking studies on various sulfonamide derivatives have successfully predicted their binding modes with a range of biological targets, including enzymes and receptors. nih.gov For instance, docking studies of sulfonamides with carbonic anhydrase have shown that the sulfonamide group typically coordinates with the zinc ion in the active site, while the aromatic and aliphatic moieties engage in interactions with surrounding amino acid residues. nih.govnih.gov The predicted binding modes from docking can guide the design of more potent and selective inhibitors.

In a hypothetical docking study of this compound with a target protein, the software would generate a series of possible binding poses, ranked by a scoring function. The top-ranked poses would represent the most likely binding modes. These models would detail the specific interactions, such as hydrogen bonds between the sulfonamide NH and oxygen atoms with polar residues, and hydrophobic interactions of the fluorophenyl and butyl groups with non-polar pockets in the active site.

Ligand-Target Interaction Energy Calculations

Following molecular docking, the interaction energies between the ligand and the target protein can be calculated to provide a more quantitative measure of binding affinity. These calculations typically break down the total binding energy into its constituent components, such as electrostatic and van der Waals interactions. researchgate.net Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for this purpose. researchgate.net

Table 1: Illustrative Ligand-Target Interaction Energy Components

| Interaction Type | Energy (kcal/mol) |

| van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 30.2 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy | -41.2 |

Note: The data in this table is hypothetical and serves as an example of the output from such calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are often expressed as mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to the observed activity. nih.gov

For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating a set of related compounds with variations in their structure (e.g., different substituents on the phenyl ring or different lengths of the alkyl chain). The biological activity of these compounds would be determined experimentally. Then, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the biological activity. nih.gov

A resulting QSAR model might take the form of an equation like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_count + c

where LogP is the octanol-water partition coefficient, MW is the molecular weight, and HD_count is the number of hydrogen bond donors. Such a model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Development of Predictive Models for In Vitro Biological Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a common strategy in computational drug discovery for sulfonamides. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For sulfonamide derivatives, QSAR studies have been employed to predict various activities, including antibacterial, anticancer, and antidiabetic effects. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

Hypothetical Predictive Model Development for this compound Analogs:

A hypothetical QSAR study on a series of analogs of this compound would involve the following steps:

Data Set Collection: A series of structurally related compounds would be synthesized, and their in vitro biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a predictive model.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

An example of a generic QSAR equation for a series of sulfonamides might look like:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(ASA_P)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

HOMO is the energy of the Highest Occupied Molecular Orbital.

ASA_P is the solvent accessible surface area of polar atoms.

β0, β1, β2, β3 are the regression coefficients.

Identification of Key Physico-Chemical Descriptors Influencing Activity

Computational studies on sulfonamides frequently aim to identify the key physico-chemical descriptors that govern their biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Table 1: Common Physico-Chemical Descriptors and Their Potential Influence on the Activity of Sulfonamide Derivatives

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Influences membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding affinity. | |

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the electron-donating ability of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the electron-accepting ability of the molecule. | |

| Dipole Moment | Influences long-range interactions with the target protein. | |

| Atomic Charges | Determine the electrostatic interactions with the active site of the target. | |

| Steric/Topological | Molecular Weight (MW) | Affects the overall size and fit of the molecule within a binding site. |

| Solvent Accessible Surface Area (SASA) | Describes the surface area of the molecule accessible to a solvent, influencing solubility and binding. | |

| Kier & Hall Shape Indices | Quantify the shape of the molecule, which is crucial for specific receptor binding. |

In the context of this compound, the presence of the 4-fluorophenyl group would significantly influence its electronic properties due to the high electronegativity of the fluorine atom. The butane chain would contribute to the molecule's hydrophobicity and conformational flexibility. A detailed computational analysis would be necessary to quantify these effects and correlate them with a specific biological activity.

Structure Activity Relationship Sar Studies for in Vitro Biological Activities

Impact of the 4-Fluorophenyl Moiety on Biological Profile

The 4-fluorophenyl group is a common substituent in medicinal chemistry, and its presence in N-(4-fluorophenyl)butane-1-sulfonamide is expected to significantly influence the compound's biological profile through a combination of electronic and steric effects.

Electronic and Steric Effects of Fluorine Substitution

The fluorine atom at the para-position of the phenyl ring is a small, highly electronegative atom. This substitution imparts distinct electronic properties to the aromatic ring. Fluorine acts as a weak activating group through resonance (mesomeric effect) by donating its lone pair of electrons to the ring, but more significantly, it exerts a strong electron-withdrawing effect through induction (inductive effect) due to its high electronegativity. This inductive effect generally dominates, making the phenyl ring electron-deficient. This alteration in electron density can be crucial for molecular interactions, such as pi-pi stacking or cation-pi interactions with biological targets.

The introduction of a fluorine atom can also impact the metabolic stability of the compound. The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can block potential sites of oxidative metabolism on the phenyl ring, a strategy often employed in drug design to enhance a molecule's half-life. nih.gov

Comparison with Non-Fluorinated Analogues

In comparison to its non-fluorinated counterpart, N-phenylbutane-1-sulfonamide, the 4-fluoro substituted compound is expected to exhibit different biological activities. The electronic changes induced by the fluorine atom can alter the pKa of the sulfonamide N-H bond, potentially affecting its hydrogen bonding capabilities. The increased lipophilicity often associated with fluorination can also influence the compound's ability to cross cell membranes and interact with hydrophobic pockets within a target protein.

Studies on other classes of compounds, such as statins, have highlighted the importance of the fluorophenyl group for enhanced binding affinity with their target enzymes. nih.govresearchgate.net For instance, Type II statins, which all contain a fluorophenyl group, are designed to have specific interactions that contribute to their efficacy. nih.gov This suggests that the 4-fluorophenyl moiety in this compound could play a key role in orienting the molecule within a binding site and forming favorable interactions, potentially leading to higher potency compared to the non-fluorinated analogue. Research on inhibitors of human equilibrative nucleoside transporters has also shown that the presence and position of a halogen on the phenyl ring are essential for inhibitory effects. frontiersin.orgpolyu.edu.hk

Role of the Butane-1-sulfonamide Chain

Effects of Alkyl Chain Length and Branching

Variations in the length of this chain would likely alter the compound's solubility and ability to fit into a specific binding pocket. A shorter chain might not be long enough to reach and interact with a key amino acid residue, while a longer chain could introduce steric clashes or unfavorable interactions. Branching on the alkyl chain would also be expected to influence activity by restricting the conformational flexibility of the molecule and altering its shape, which could either enhance or diminish its binding affinity depending on the topology of the target's binding site. Research on brassinosteroids has shown that decreasing the length of the alkyl substituent generally leads to an increase in activity. nih.gov

Influence of Chain Flexibility and Conformation

The butane (B89635) chain is a flexible linker, allowing the 4-fluorophenyl and sulfonamide moieties to adopt various spatial orientations. This conformational flexibility can be advantageous, as it may allow the molecule to adapt to the shape of the binding site on a biological target. However, too much flexibility can be detrimental, leading to a loss of entropy upon binding and potentially weaker affinity. The optimal conformation for biological activity would be the one that presents the key interacting groups in the correct orientation for binding. Computational modeling and conformational analysis would be valuable tools to predict the preferred low-energy conformations of this compound and how they might interact with a target.

Contribution of the Sulfonamide Linkage to Molecular Recognition

The sulfonamide group is a key functional group in many biologically active compounds and plays a crucial role in molecular recognition. dntb.gov.ua It is a versatile structural motif that can act as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the two sulfonyl oxygens). This ability to participate in hydrogen bonding is often critical for the anchoring of a ligand into the active site of an enzyme or receptor.

In vitro experiments on arylsulfonamides as Ras inhibitors have shown that the sulfonamide group is a necessary condition for binding and inhibition. researchgate.netnih.gov The replacement of the sulfonamide with an amide group led to a decrease in inhibitory potency, and the absence of both the sulfonamide and another key pharmacophoric group resulted in inactive compounds. researchgate.netnih.gov This underscores the importance of the sulfonamide linkage for biological activity.

Interactive Data Tables

Table 1: Impact of Phenyl Ring Substitution on Biological Activity (Hypothetical Data)

| Compound | Substitution on Phenyl Ring | Relative Biological Activity (%) |

| N-phenylbutane-1-sulfonamide | H | 50 |

| This compound | 4-F | 100 |

| N-(4-chlorophenyl)butane-1-sulfonamide | 4-Cl | 85 |

| N-(4-methylphenyl)butane-1-sulfonamide | 4-CH3 | 60 |

| N-(4-methoxyphenyl)butane-1-sulfonamide | 4-OCH3 | 70 |

This table presents hypothetical data to illustrate the potential impact of substitutions on the phenyl ring, based on general SAR principles.

Table 2: Effect of Alkyl Chain Length on Biological Activity (Hypothetical Data)

| Compound | Alkyl Chain | Relative Biological Activity (%) |

| N-(4-fluorophenyl)ethane-1-sulfonamide | Ethyl (C2) | 40 |

| N-(4-fluorophenyl)propane-1-sulfonamide | Propyl (C3) | 75 |

| This compound | Butyl (C4) | 100 |

| N-(4-fluorophenyl)pentane-1-sulfonamide | Pentyl (C5) | 80 |

| N-(4-fluorophenyl)hexane-1-sulfonamide | Hexyl (C6) | 65 |

This table presents hypothetical data to illustrate the potential impact of the alkyl chain length, based on general SAR principles where an optimal chain length is often observed.

Hydrogen Bonding Capacity of the Sulfonamide Group

The sulfonamide functional group (–SO₂NH–) is a cornerstone of many pharmacologically active molecules. Its hydrogen bonding capability is a key determinant of its interaction with biological targets. The sulfonamide group is a versatile hydrogen bond donor via the N-H proton and a potent hydrogen bond acceptor through its two sulfonyl oxygen atoms. This dual nature allows it to form robust and directional interactions within protein binding sites, often mimicking the interactions of a carboxylate or amide group.

The geometry of the sulfonamide group is tetrahedral around the sulfur atom, which influences the spatial arrangement of its hydrogen bonding vectors. The N-H bond is acidic, with its pKa influenced by the electronic nature of the substituents on the nitrogen and sulfur atoms. In this compound, the electron-withdrawing nature of the 4-fluorophenyl group would be expected to increase the acidity of the N-H proton compared to an alkyl-substituted sulfonamide, making it a stronger hydrogen bond donor. The two oxygen atoms act as strong hydrogen bond acceptors, capable of engaging with donor groups in a receptor.

Comparison with Other Linkages (e.g., amide, urea)

In drug design, the sulfonamide group is often considered a bioisostere of the amide (–CONH–) and urea (B33335) (–NHCONH–) linkages. Bioisosteric replacement is a strategy used to modulate the physicochemical and pharmacokinetic properties of a molecule while retaining or improving its biological activity.

Compared to an amide, a sulfonamide linkage is generally more chemically stable and resistant to metabolic cleavage by peptidases. The acidity of the sulfonamide N-H proton is typically higher than that of an amide N-H, which can lead to different interaction profiles and solubility characteristics. While both can act as hydrogen bond donors and acceptors, the different geometries and electronic distributions can lead to altered binding affinities and selectivities for their biological targets.

The urea linkage also shares hydrogen bonding capabilities but has two N-H donor groups and one carbonyl oxygen acceptor. This difference in the number and arrangement of hydrogen bond donors and acceptors compared to the sulfonamide group can significantly impact binding interactions.

Establishment of Pharmacophoric Models for Identified Targets

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a given compound, the establishment of a pharmacophoric model requires the identification of its biological target(s) and experimental data on its binding mode and the key interactions responsible for its activity.

As there is no publicly available information identifying the specific biological targets of this compound or its in vitro activity data, no specific pharmacophoric models have been established for this compound. The development of such a model would necessitate initial biological screening to identify its target, followed by structural biology studies (like X-ray crystallography or NMR) or detailed SAR studies to elucidate the key interaction points.

Mechanistic Investigations of in Vitro Biological Activities

Enzyme Inhibition Studies

Extensive literature searches did not yield specific data on the inhibitory activity of N-(4-fluorophenyl)butane-1-sulfonamide against human carbonic anhydrase isoforms, C-Jun N-Terminal Kinases (JNKs), or HIV-1 protease. While the sulfonamide functional group is a known pharmacophore for carbonic anhydrase inhibition, and various small molecules have been identified as inhibitors of JNKs and HIV-1 protease, no studies were found that specifically investigated the compound .

Inhibition of Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, IV, VII, III)

No experimental data was found regarding the inhibition of any human carbonic anhydrase isoforms (hCA I, II, III, IV, or VII) by this compound.

Inhibition of C-Jun N-Terminal Kinases (JNK1, JNK2)

There is no available research documenting the inhibitory effects of this compound on JNK1 or JNK2.

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki, mode of inhibition)

Due to the absence of primary inhibition data, no kinetic parameters such as IC50, Ki, or the mode of inhibition for this compound against the aforementioned enzymes have been determined.

Interaction with Cellular Transporters

Inhibition of Human Equilibrative Nucleoside Transporters (ENT1, ENT2)

There is no published evidence to suggest that this compound interacts with or inhibits human equilibrative nucleoside transporters ENT1 or ENT2.

No Publicly Available Research Data for "this compound"

Following a comprehensive search for scientific literature, no specific studies detailing the biological activities of the chemical compound This compound were found. The investigation sought data pertaining to its potential transporter modulation, in vitro cellular activities—including anticancer and antimicrobial effects—and its interactions with biomolecules such as DNA.

The search encompassed queries for mechanistic studies, anticancer activity against specified cell lines (MCF-7, A549, PC-3, HL-60, K-562), and antimicrobial evaluation against pathogens like Botrytis cinerea and Escherichia coli. Further searches for molecular pathway analysis and DNA intercalation studies also yielded no results for this particular compound.

While extensive research exists for the broader class of sulfonamides and their various derivatives, the data is specific to the molecules studied in those reports and cannot be attributed to this compound. For instance, studies on related structures, such as other N-phenyl sulfonamides or compounds with different alkyl chains, show a range of biological activities. However, per the specific constraints of the request, this information on related but distinct molecules cannot be used to describe the properties of this compound.

Consequently, due to the absence of published research data specifically focused on this compound, it is not possible to generate the requested scientific article. The required sections on its mechanistic analysis, cellular activities, and biomolecular interactions cannot be completed without dedicated studies on this compound.

Potential Advanced Applications and Future Research Directions

Application in Materials Science: Polymer Chemistry and Functional Materials

The intrinsic properties of the sulfonamide group make it a compelling candidate for the development of advanced polymers and functional materials. acs.org While direct polymerization of N-(4-fluorophenyl)butane-1-sulfonamide has not been extensively reported, its structure suggests potential as a functional monomer or an additive to impart specific characteristics to polymer matrices.

Monomer Synthesis: The molecule could be chemically modified to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties, on the phenyl ring or the butyl chain. The resulting sulfonamide-containing monomers could be integrated into polymers like polyacrylates or polystyrenes. The presence of the sulfonamide group can enhance thermal stability, alter solubility profiles, and introduce specific interaction sites within the polymer structure.

Functional Materials: The sulfonamide moiety is known for its ability to coordinate with metal ions. Polymers incorporating this functional group could be developed for applications in water purification, acting as chelating agents for heavy metal removal. Furthermore, the polar nature of the S=O bonds and the N-H group can improve the adhesive properties and surface energy of materials. The fluorine atom offers additional functionality, potentially increasing hydrophobicity and chemical resistance in the final polymer. The development of sulfondiimidamides, which are double aza-analogs of sulfonamides, represents an exciting frontier for designing new bioactive molecules and materials. acs.org

Supramolecular Assembly and Crystal Engineering beyond Basic Characterization

The molecular architecture of this compound is rich with functionalities conducive to forming ordered, non-covalent structures through supramolecular assembly. The principles of crystal engineering can be applied to guide the self-assembly of this molecule into predictable and functional solid-state architectures.

Key interacting motifs within the molecule include:

Hydrogen Bond Donor/Acceptor: The sulfonamide N-H group is a potent hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. This donor-acceptor pairing is a reliable motif for forming robust one-dimensional chains or two-dimensional sheets.

Aromatic Interactions: The 4-fluorophenyl ring can participate in π-π stacking interactions, contributing to the stability and packing of the crystal lattice.

Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other non-covalent interactions, influencing the final crystal packing.

By understanding and controlling these interactions, it may be possible to design crystalline materials with tailored properties, such as specific optical responses, porosity for gas storage, or channels for molecular transport. Molecular modeling and quantum mechanical calculations can be employed to study the conformational landscape and predict the adsorption behavior of such sulfonamides on surfaces, aiding in the design of new nanomaterials. researchgate.net

Development as Chemical Probes for Biological Research

The sulfonamide scaffold is prevalent in medicinal chemistry and has been successfully adapted for the creation of chemical probes to study biological systems. nih.govnih.gov this compound could serve as a foundational structure for developing such tools.

Fluorescent Probes: By conjugating a fluorophore to the molecule, it could be transformed into a fluorescent probe. The sulfonamide portion could act as a targeting group for specific enzymes or receptors, such as carbonic anhydrases or G-protein coupled receptors (GPCRs), allowing for visualization of these targets in cells and tissues. nih.govnih.gov For instance, sulfonamide-containing naphthalimides have been synthesized and shown to act as fluorescent imaging probes in tumor cells. nih.gov

¹⁹F NMR Probes: The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique with a very low background signal in biological systems. The compound could be used as a ¹⁹F NMR probe to study drug-protein interactions or to monitor enzymatic activity in a non-invasive manner.

Covalent Probes: The core structure can be modified to include a reactive group, such as a sulfonyl fluoride, to create a covalent probe. Such probes form irreversible bonds with their biological targets, which is useful for target identification and validation studies. rsc.org

Exploration in Agricultural Chemistry as Novel Agrochemical Leads

Sulfonamides are a well-established class of compounds in the agrochemical industry, used as herbicides and fungicides. mdpi.comgoogle.com Research dating back to the 1970s has demonstrated the herbicidal activity of fluorinated N-phenylalkanesulfonamides. nih.gov This makes this compound and its derivatives promising candidates for the development of new agrochemicals.

The mode of action for many herbicidal sulfonamides is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but absent in animals, providing a degree of selectivity. researchgate.net The triazolopyrimidine sulfonamide herbicides are a notable example of this class. researchgate.net Studies have shown that the introduction of a halogen, particularly fluorine, into the benzene (B151609) ring can significantly improve herbicidal activity against certain weeds. nih.gov this compound fits this structural profile and warrants investigation for its herbicidal or plant growth regulatory effects against a panel of common agricultural weeds. google.comgoogle.com

| Potential Agrochemical Application | Rationale / Supporting Evidence | Key Structural Feature | Relevant Citations |

|---|---|---|---|

| Selective Herbicide | Fluorinated N-phenylalkanesulfonamides show herbicidal activity. The sulfonamide moiety is a known pharmacophore for ALS enzyme inhibition. | 4-Fluorophenyl group, Sulfonamide core | nih.govresearchgate.netnih.gov |

| Fungicide | Sulfonamide derivatives like flusulfamide (B9513) and cyazofamid (B129060) are commercial fungicides. The scaffold is a source of new fungicidal candidates. | Sulfonamide core | mdpi.com |

| Plant Growth Regulator | Certain sulfonamides exhibit plant growth regulant effects, distinct from outright herbicidal action. | General sulfonamide structure | google.com |

Unexplored Enzymatic or Receptor Targets for Fluorophenyl Sulfonamide Derivatives

The sulfonamide moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govtandfonline.com While many targets are known, the specific substitution pattern of this compound may confer novel selectivity or affinity for previously unexplored enzymes or receptors.

Known targets for the broader sulfonamide class include:

Carbonic Anhydrases (CAs): A primary target for many sulfonamides, with inhibitors used to treat glaucoma and other conditions. nih.govmdpi.com

Dihydropteroate Synthase (DHPS): The target for antibacterial sulfonamides. nih.govnih.gov

Kinases (e.g., VEGFR-2): Inhibition of kinases is a key strategy in cancer therapy. nih.gov

Proteases and G-Protein Coupled Receptors (GPCRs). nih.govnih.gov

Future research should involve screening this compound and its analogs against a diverse panel of targets to uncover novel bioactivities.

| Potential Target Class | Example Target | Therapeutic Area | Rationale for Exploration | Relevant Citations |

|---|---|---|---|---|

| Metalloenzymes | Carbonic Anhydrase (CA) Isoforms (e.g., IX, XII) | Oncology, Glaucoma | The sulfonamide group is a classic zinc-binding group. Exploring isoform selectivity is key. | nih.govmdpi.com |

| Transferases | Dihydropteroate Synthase (DHPS) | Infectious Disease | Potential to overcome resistance to existing antibacterial sulfa drugs. | tandfonline.comnih.govnih.gov |

| Receptor Tyrosine Kinases | VEGFR-2 | Oncology | Anti-angiogenic potential; the fluorophenyl group may offer unique interactions. | nih.gov |

| Lipid Transfer Proteins | Cholesteryl Ester Transfer Protein (CETP) | Cardiovascular Disease | Fluorinated diaryl sulfonamides have shown inhibitory activity against CETP. | nih.govorscience.ru |

| Hydrolases | α-Glucosidase, α-Amylase | Diabetes | Novel sulfonamides have been developed as multi-target antidiabetic agents. | rsc.orgresearchgate.net |

Advanced Computational Methodologies for Predictive Design

Computational chemistry provides powerful tools to accelerate the research and development of new molecules based on the this compound scaffold. These methods can predict properties, guide synthesis, and rationalize experimental observations.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogs and measuring their biological activity, QSAR models can be built to correlate specific molecular descriptors with activity. mdpi.com This allows for the virtual screening and prioritization of new designs.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific receptor or enzyme. Docking studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic contacts) and help explain the basis of activity and selectivity. nih.govnih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic properties of the molecule, such as the distribution of charge, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. researchgate.net This information is crucial for understanding reactivity and intermolecular interactions.

| Computational Method | Application for this compound | Expected Outcome | Relevant Citations |

|---|---|---|---|

| Molecular Docking | Simulate binding to potential targets (e.g., CAs, kinases, DHPS). | Predict binding affinity, identify key interacting residues, guide analog design. | nih.govresearchgate.net |

| QSAR/QSPR | Correlate structural features of analogs with biological activity or physical properties. | A predictive model to screen virtual compounds and optimize lead structures. | mdpi.comnih.gov |

| Pharmacophore Mapping | Identify the 3D arrangement of essential features for biological activity. | A 3D query for searching compound databases for novel, structurally diverse hits. | nih.gov |

| DFT Calculations | Analyze electronic structure, reactivity, and orbital energies. | Fundamental understanding of the molecule's chemical behavior and interaction potential. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These technologies can be applied to the this compound scaffold to dramatically accelerate the discovery of new applications.

Predictive Modeling: ML algorithms, such as random forests and support vector machines, can be trained on large datasets of known sulfonamides to predict the biological activities, toxicity, or physicochemical properties of novel derivatives. frontiersin.orgnih.gov This allows for the rapid in silico screening of vast virtual libraries.

Generative AI for De Novo Design: Generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can "learn" the rules of chemical structure and design entirely new molecules. nih.govthe-scientist.com A model could be trained on bioactive sulfonamides and tasked with generating novel analogs of this compound that are optimized for a specific property, such as high target affinity and low predicted toxicity. stanford.edu

Data Mining and Target Identification: AI can be used to scan scientific literature, patents, and biological databases to identify potential new targets for this class of compounds or to find connections between molecular structure and biological pathways that are not immediately obvious to human researchers.

Conclusion and Outlook on N 4 Fluorophenyl Butane 1 Sulfonamide Research

Synthesis of Key Academic Findings

The biological activities of sulfonamides are diverse, with applications including antibacterial, anti-inflammatory, and diuretic agents. nih.govnih.gov The introduction of a fluorine atom into a phenyl ring can often modify the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity. Despite this, specific investigations into the biological effects of N-(4-fluorophenyl)butane-1-sulfonamide have not been reported in the available academic literature.

Identification of Remaining Research Gaps and Challenges

The primary research gap is the fundamental lack of investigation into this compound. The following specific areas remain unaddressed:

Synthesis and Characterization: There is a need for published, peer-reviewed methods for the synthesis of this compound, along with comprehensive characterization of its physical and chemical properties.

Biological Screening: The compound has not been systematically screened for potential biological activities. Its potential as an antibacterial, antifungal, anti-inflammatory, or anticancer agent is unknown.

Structure-Activity Relationship (SAR) Studies: Without data on the biological activity of this compound, no structure-activity relationships can be established. Such studies are crucial for the rational design of more potent and selective derivatives.

Mechanism of Action: Should any biological activity be discovered, the underlying mechanism of action would need to be elucidated.

The main challenge for researchers is the current lack of foundational data, which necessitates starting from basic synthesis and screening, a process that can be resource-intensive.

Future Trajectories for Scholarly Investigation and Innovation

Future research on this compound should be directed toward building a foundational understanding of this compound. Key future trajectories include:

Standardized Synthesis: Development and publication of a reliable and efficient synthetic route to produce high-purity this compound.

Broad-Spectrum Biological Evaluation: Comprehensive screening of the compound against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammatory processes.

Computational and In Vitro Studies: Utilization of computational docking and molecular modeling to predict potential biological targets, followed by in vitro assays to validate these predictions.

Comparative Studies: Should biological activity be identified, comparative studies with structurally similar, well-characterized sulfonamides would be beneficial to understand the specific contribution of the 4-fluorophenyl and butane (B89635) moieties to its activity.

Innovation in this area will stem from the potential discovery of novel biological activities for this currently uncharacterized molecule, which could open new avenues for therapeutic development.

Q & A

[Basic] What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)butane-1-sulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonylation of 4-fluoroaniline with butane-1-sulfonyl chloride under controlled conditions. Key steps include:

- Coupling Reaction: React 4-fluoroaniline with butane-1-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.

- Base Utilization: Use triethylamine or pyridine as a base to neutralize HCl byproducts .

- Purification: Isolate the product via column chromatography or recrystallization.

Optimization Strategies:

- Temperature Control: Lower temperatures reduce hydrolysis of the sulfonyl chloride.

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Yield Monitoring: Use thin-layer chromatography (TLC) for real-time progress tracking.

[Basic] Which analytical techniques are most effective for characterizing this compound?

Answer:

| Technique | Application | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirm sulfonamide bond formation and aryl fluorination patterns. | |

| HPLC-MS | Assess purity and quantify byproducts (e.g., unreacted aniline). | |

| FT-IR | Identify functional groups (S=O stretching at ~1350 cm⁻¹, C-F at ~1220 cm⁻¹). |

Methodological Tips:

- For NMR, use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve aromatic proton signals.

- In HPLC, employ a C18 column with a water-acetonitrile gradient (0.1% formic acid) for optimal separation .

[Advanced] How can computational modeling predict the reactivity and biological interactions of this compound?

Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfonamide sulfur may act as a hydrogen bond acceptor .

- Molecular Docking: Simulate binding to viral proteases or kinases using tools like AutoDock Vina. Prioritize targets based on structural analogs (e.g., sulfonamide inhibitors in ) .

- MD Simulations: Assess stability in aqueous environments to predict metabolic pathways .

Validation: Cross-correlate computational results with experimental data (e.g., enzyme inhibition assays) to refine models.

[Advanced] What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

Case Example: Discrepancies in antimicrobial activity may arise from:

- Assay Variability: Standardize protocols (e.g., broth microdilution vs. disk diffusion) .

- Compound Stability: Test degradation under assay conditions (e.g., pH 7.4, 37°C) via HPLC .

- Target Specificity: Use isothermal titration calorimetry (ITC) to validate binding affinities .

Data Reconciliation Workflow:

Repeat assays with controlled variables (e.g., fixed incubation time).

Compare results against structurally similar compounds (e.g., ’s fluoropropane-sulfonamide) .

Apply multivariate statistical analysis to identify confounding factors.

[Basic] How should stability studies for this compound be designed under varying pH and temperature?

Answer:

Experimental Design:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 1–3 months, with periodic HPLC analysis .

- pH Range: Test stability in buffers (pH 1–9) to simulate gastrointestinal and physiological conditions.

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) to assess photodegradation .

Key Parameters to Monitor:

- Degradation Products: Identify via LC-MS; sulfonamides may hydrolyze to amines under acidic conditions .

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life at 25°C.

[Advanced] How does sulfonamide chain length influence metabolic stability, and what structural modifications are recommended?

Answer:

Comparative Analysis (Butane vs. Propane Chains):

| Chain Length | Metabolic Stability | Rationale | Reference |

|---|---|---|---|

| Butane | Higher | Reduced enzymatic access to sulfonamide bond. | |

| Propane | Lower | Shorter chain increases susceptibility to oxidation. |

Modification Strategies:

- Branching: Introduce methyl groups to the butane chain to sterically hinder metabolic enzymes.

- Fluorination: Add fluorine atoms to the alkyl chain to enhance oxidative stability (e.g., ’s fluoropropane analog) .

Validation: Use microsomal incubation assays (e.g., liver S9 fractions) to quantify metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products